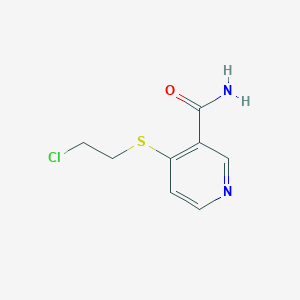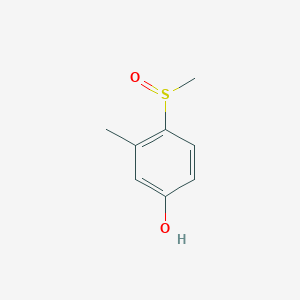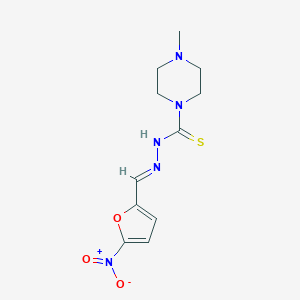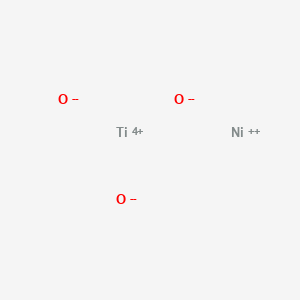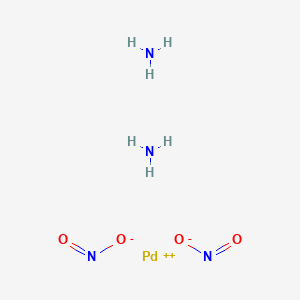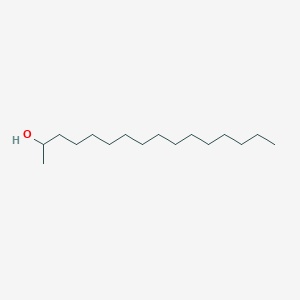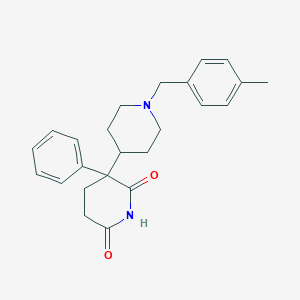
Meletimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meletimide is a psychoactive compound that belongs to the class of imides. It was first synthesized in the 1960s and has been studied for its potential therapeutic applications. Meletimide has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for scientific research. In
Mécanisme D'action
The exact mechanism of action of meletimide is not fully understood, but it is believed to act on the GABAergic system in the brain. Meletimide has been found to increase GABA levels in the brain, which may contribute to its sedative and anxiolytic effects. Meletimide has also been found to interact with dopamine receptors, which may contribute to its potential use in the treatment of Parkinson's disease.
Effets Biochimiques Et Physiologiques
Meletimide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may contribute to its sedative and anxiolytic effects. Meletimide has also been found to increase dopamine levels in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. Meletimide has been found to exhibit anticonvulsant properties in animal models, which may be due to its interaction with the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
Meletimide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. Meletimide has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for scientific research. However, there are also limitations to using meletimide in lab experiments. It has been found to exhibit low solubility in water, which may make it difficult to administer in certain experiments. Meletimide has also been found to exhibit low bioavailability, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on meletimide. One area of research could focus on the potential use of meletimide in the treatment of neurological disorders, such as Parkinson's disease. Further studies could investigate the exact mechanism of action of meletimide and its interaction with the GABAergic and dopaminergic systems. Future studies could also investigate the potential use of meletimide in combination with other drugs for the treatment of neurological disorders. Finally, further studies could investigate the potential use of meletimide in the treatment of other conditions, such as anxiety and depression.
Méthodes De Synthèse
Meletimide can be synthesized through a multistep process involving the reaction of phthalic anhydride with methylamine and subsequent cyclization of the resulting intermediate. The final product is obtained through purification and recrystallization. The synthesis of meletimide is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Meletimide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit anticonvulsant, sedative, and anxiolytic properties in animal models. Meletimide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.
Propriétés
Numéro CAS |
14745-50-7 |
|---|---|
Nom du produit |
Meletimide |
Formule moléculaire |
C24H28N2O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C24H28N2O2/c1-18-7-9-19(10-8-18)17-26-15-12-21(13-16-26)24(20-5-3-2-4-6-20)14-11-22(27)25-23(24)28/h2-10,21H,11-17H2,1H3,(H,25,27,28) |
Clé InChI |
YFBSRLFXFGHCCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



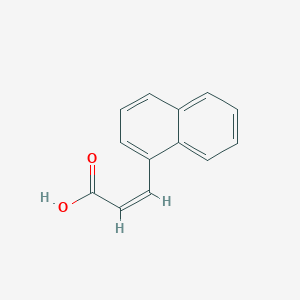
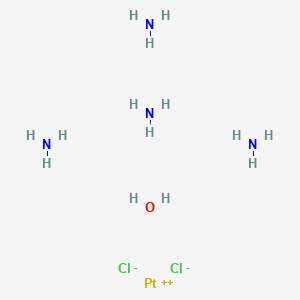
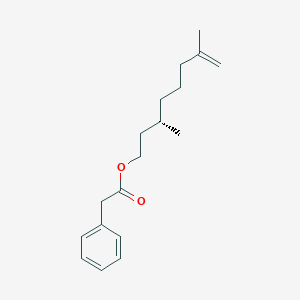
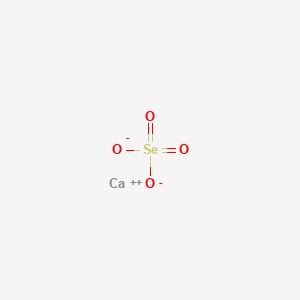

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
